molecular formula C19H23NO B8687224 1-Benzyl-4-benzyloxypiperidine

1-Benzyl-4-benzyloxypiperidine

Cat. No.: B8687224
M. Wt: 281.4 g/mol
InChI Key: NMBJDLXKQWESDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-benzyloxypiperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom and a benzyloxy group attached to the fourth carbon of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-benzyloxypiperidine can be synthesized through several methods. One common approach involves the reaction of 4-piperidone with benzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with benzyl alcohol under acidic conditions to yield the final product .

Industrial Production Methods: For industrial-scale production, the synthesis of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-benzyloxypiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced piperidine derivatives.

    Substitution: Substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-benzyloxypiperidine involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly by acting as an inhibitor of monoamine oxidase (MAO). This inhibition leads to increased levels of neurotransmitters such as dopamine and serotonin in the brain, which can have various physiological effects .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4-benzyloxypiperidine is unique due to the presence of both benzyl and benzyloxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

1-benzyl-4-phenylmethoxypiperidine

InChI

InChI=1S/C19H23NO/c1-3-7-17(8-4-1)15-20-13-11-19(12-14-20)21-16-18-9-5-2-6-10-18/h1-10,19H,11-16H2

InChI Key

NMBJDLXKQWESDE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OCC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.574 g (0.003 mol) of 1-benzyl-4-hydroxypiperidine dissolved in 5 ml of dimethylformamide was added dropwise at 0° to a suspension of 0.14 g (0.0035 mol) of sodium hydride in 5 ml of dimethylformamide. The mixture was left to warm to room temperature and was stirred for 1.5 hrs. Then, 0.39 ml (0.0033 mol) of benzyl bromide was added dropwise. The mixture was stirred at 40° for 18 hrs. The solvent was removed, the residue was taken up in water, adjusted to pH 11 with 2N aqueous NaOH and extracted with ether. The organic phase was dried over magnesium sulfate and concentrated. The residue was chromatographed on silica gel with ethyl acetate/hexane (1:1) as the eluent. 0.333 g (40%) of 1-benzyl-4-benzyloxypiperidine was obtained as a yellow oil. MS: me/e=282 (C9H24NO+).
Quantity
0.574 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.39 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.